2-(Methylthio)pyrimidine

Overview

Description

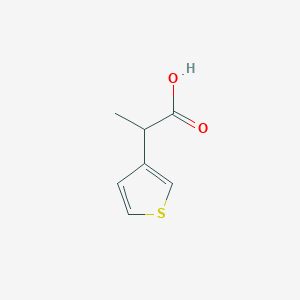

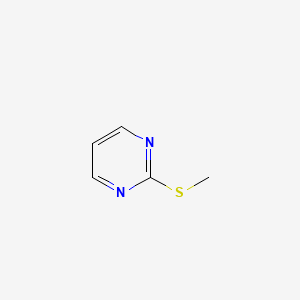

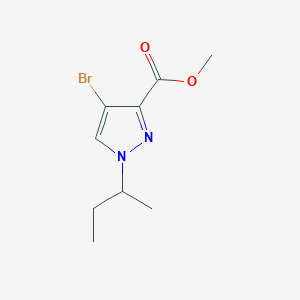

2-(Methylthio)pyrimidine is a compound with the molecular formula C5H6N2S . It is also known by other names such as 2-Methylthiopyrimidine, 2-(methylsulfanyl)pyrimidine, and 2-methylsulfanylpyrimidine . The molecular weight of this compound is 126.18 g/mol .

Synthesis Analysis

The synthesis of pyrimidines, including 2-(Methylthio)pyrimidine, has been a topic of research. Various methods for the synthesis of pyrimidines have been described . For instance, a novel synthetic method for Palbociclib, which involves 2-(methylthio)pyrimidin-4-(3H)-one, has been reported .Molecular Structure Analysis

The molecular structure of 2-(Methylthio)pyrimidine can be represented by the canonical SMILES notation as CSC1=NC=CC=N1 . The compound has a topological polar surface area of 51.1 Ų .Chemical Reactions Analysis

Pyrimidines, including 2-(Methylthio)pyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . The chemical reactions involved in these activities are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methylthio)pyrimidine include a molecular weight of 126.18 g/mol, an XLogP3 of 1, and a topological polar surface area of 51.1 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Scientific Research Applications

Synthesis of Antioxidant Agents

2-(Methylthio)pyrimidine derivatives have been synthesized and evaluated for their antioxidant activity. For instance, a series of 2-methylthio-pyrido-triazolopyrimidines were prepared and tested using methods like DPPH radical scavenging and ferric reduction antioxidant power (FRAP). Some compounds exhibited significant antioxidant activity, highlighting the potential of 2-(Methylthio)pyrimidine in developing new antioxidant agents .

Development of Bioactive Heterocycles

The compound serves as a building block in the creation of nitrogen-containing heterocycles, which are extensively researched in organic-medicinal chemistry. These heterocycles are investigated for various bioactivities, including antihistamine, antimicrobial, antiviral, antihypertensive, anti-inflammatory, antitumor, and antioxidant activities .

Biomedical Applications

2-(Methylthio)pyrimidine is involved in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are privileged heterocyclic scaffolds. These scaffolds provide ligands for several receptors in the body and have been used in the development of drugs for treatments such as bladder cancer and bacterial infections .

Medicinal Chemistry Synthesis

As a versatile chemical intermediate, 2-(Methylthio)pyrimidine is used in medicinal chemistry synthesis to create various pharmacologically active compounds. It’s a key precursor in the total synthesis of marine alkaloids and other biologically active pyrimidines .

Inhibition of Cancer Cell Migration

In the realm of cancer research, derivatives of 2-(Methylthio)pyrimidine have shown promise. For example, certain compounds have demonstrated the ability to induce dose-dependent cytotoxicity in cancer cells and inhibit cancer cell migration, which is crucial in preventing metastasis .

Design of Kinase Inhibitors

2-(Methylthio)pyrimidine derivatives are also used in the design of kinase inhibitors. These inhibitors play a significant role in targeted cancer therapies by interfering with specific kinase enzymes that are overactive in cancer cells .

Antihypertensive Agents

The structural motif of 2-(Methylthio)pyrimidine is found in compounds that have been explored for their antihypertensive properties. This application is particularly important in the design of new cardiovascular drugs .

Antimicrobial and Antiviral Research

Compounds derived from 2-(Methylthio)pyrimidine have been studied for their antimicrobial and antiviral properties. This research is vital for the discovery of new treatments for infectious diseases .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-8-5-6-3-2-4-7-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEMIZSFFWGXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878784 | |

| Record name | PYRIMIDINE, 2-(METHYLTHIO)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)pyrimidine | |

CAS RN |

823-09-6 | |

| Record name | 2-(Methylthio)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIMIDINE, 2-(METHYLTHIO)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of 2-(methylthio)pyrimidine?

A1: The molecular formula of 2-(methylthio)pyrimidine is C5H6N2S, and its molecular weight is 126.18 g/mol.

Q2: What spectroscopic data is available to characterize 2-(methylthio)pyrimidine and its derivatives?

A2: Researchers frequently utilize a combination of spectroscopic techniques to characterize these compounds. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are employed to determine the structure and purity of the synthesized compounds. [, , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. [, , , ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) helps confirm the molecular weight and formula of the synthesized compounds. [, ]

Q3: Can you describe a common synthetic route to 2-(methylthio)pyrimidine derivatives?

A3: A prevalent approach involves reacting S-methylisothiourea sulfate with various β-diketones, leading to the formation of the desired 2-(methylthio)pyrimidine derivatives. [, , ]

Q4: How can 4,6-dichloro-2-(methylthio)pyrimidine be utilized as a starting material in the synthesis of other pyrimidine derivatives?

A4: This compound serves as a versatile building block. For example, it can be transformed into 4,6-dimethoxy-2-(methylthio)pyrimidine, a key intermediate, through sequential reactions with sodium ethoxide and then with sodium methoxide. [, ]

Q5: How can the methylthio group in 2-(methylthio)pyrimidine derivatives be manipulated for further derivatization?

A5: The methylthio group offers a handle for diverse modifications. For instance, it can be oxidized to the corresponding sulfone, which can then be displaced by cyanide ions to introduce a nitrile group at the 2-position of the pyrimidine ring. [, ]

Q6: Can you elaborate on the reactivity of 2-(methylthio)pyrimidines in palladium-catalyzed cross-coupling reactions?

A6: Research indicates that 2-(methylthio)pyrimidines demonstrate notable reactivity in palladium-catalyzed cross-coupling reactions with benzylzinc reagents. Interestingly, the regioselectivity observed in these reactions is contrary to that seen with analogous 2,4-dichloropyrimidines. []

Q7: What role does 4,6-dichloro-2-(methylthio)pyrimidine play in organometallic chemistry?

A7: It serves as a ligand in organometallic complexes. For instance, it can form a bimetallic complex with (η5-cyclopentadienyl)dicarbonyliron (Fp). This complex showcases the ability of 4,6-dichloro-2-(methylthio)pyrimidine to bridge two metal centers. []

Q8: What are the potential biological activities of 2-(methylthio)pyrimidine derivatives?

A8: Studies have investigated various biological activities, including:* Fungicidal Activity: Several derivatives show promising antifungal activity against plant pathogens like Sclerotinia sclerotiorum. [, ]* Analgesic and Anti-inflammatory Activity: Some hydrazine derivatives incorporating the 2-(methylthio)pyrimidine scaffold exhibit analgesic and anti-inflammatory properties in animal models. []* Anticancer Activity: Certain 2-(methylthio)pyrimidine-5-carbonitrile derivatives display potent cytotoxic activity against cancer cell lines (e.g., MCF-7, K562). Mechanistic studies suggest that these compounds may induce apoptosis through inhibition of the PI3K/AKT signaling pathway. []

Q9: How does the structure of 2-(methylthio)pyrimidine derivatives influence their fungicidal activity?

A9: The presence of specific substituents on the pyrimidine ring and the nature of the N-linked aromatic moieties can significantly impact fungicidal activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl on the phenyl ring can enhance activity. [, ]

Q10: Have any 2-(methylthio)pyrimidine derivatives shown potential as succinate dehydrogenase inhibitors?

A10: Yes, research suggests that certain N-[2-((substitutedphenyl)amino)pyridin-3-yl]-4-methyl-2-(methylthio)pyrimidine-5-carboxamides exhibit potent fungicidal activity, potentially through inhibition of succinate dehydrogenase (SDH). Molecular docking studies support this mechanism by demonstrating interactions between these compounds and the SDH enzyme. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2922262.png)

![N-(2,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2922263.png)

![5-Fluoro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2922266.png)

![3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B2922269.png)

![2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2922271.png)

![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)

![4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2922281.png)

![Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2922282.png)